molecular formula C10H12O4 B3108040 2-Hydroxy-4-isopropoxybenzoic acid CAS No. 163618-97-1

2-Hydroxy-4-isopropoxybenzoic acid

Cat. No.: B3108040
CAS No.: 163618-97-1
M. Wt: 196.2 g/mol
InChI Key: JUIYTAQAHOONSH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isopropoxybenzoic acid is a white crystalline compound with the chemical formula C11H14O4. It belongs to the class of carboxylic acids and is known for its various applications in scientific research and industry. This compound was first synthesized in the 1960s and has since gained prominence due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-4-isopropoxybenzoic acid can be achieved through several methods. One common synthetic route involves the esterification of 2-hydroxybenzoic acid with isopropyl alcohol under acidic conditions, followed by hydrolysis to yield the desired product . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for efficient synthesis .

Chemical Reactions Analysis

2-Hydroxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, alcohols, and substituted benzoic acids.

Scientific Research Applications

2-Hydroxy-4-isopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropoxybenzoic acid involves its interaction with cellular components. It can penetrate bacterial cell membranes, causing depolarization and rupture, leading to cell death . This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibacterial agents.

Comparison with Similar Compounds

2-Hydroxy-4-isopropoxybenzoic acid can be compared with other hydroxybenzoic acids such as:

    Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.

    p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

    Vanillic Acid: Used for its antioxidant properties in food and beverages. The uniqueness of this compound lies in its specific isopropoxy substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYTAQAHOONSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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